molecular formula C15H21NO2 B7628499 N-cycloheptyl-2-(4-hydroxyphenyl)acetamide

N-cycloheptyl-2-(4-hydroxyphenyl)acetamide

Cat. No. B7628499
M. Wt: 247.33 g/mol
InChI Key: HKSXWDYUMJLSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cycloheptyl-2-(4-hydroxyphenyl)acetamide, also known as CHPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CHPAA belongs to the class of N-arylacetamides, which have been studied extensively for their pharmacological properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to have various biochemical and physiological effects in cells and animal models. In vitro studies have shown that N-cycloheptyl-2-(4-hydroxyphenyl)acetamide can protect cells against oxidative stress and apoptosis. In animal models, N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to improve cognitive function, reduce tumor growth, and reduce inflammation in cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-2-(4-hydroxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other chemical compounds. N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to have low cytotoxicity in various cell lines and has a high therapeutic index. However, one limitation of using N-cycloheptyl-2-(4-hydroxyphenyl)acetamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several potential future directions for the study of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide. One direction is to further investigate its neuroprotective properties and potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its anti-tumor properties and potential applications in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide and its potential applications in other fields of medicine, such as cardiovascular diseases.

Synthesis Methods

The synthesis of N-cycloheptyl-2-(4-hydroxyphenyl)acetamide involves the reaction of cycloheptylamine with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain a high yield of pure N-cycloheptyl-2-(4-hydroxyphenyl)acetamide.

Scientific Research Applications

N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been studied for its anti-tumor properties and may have potential applications in cancer therapy. In cardiovascular diseases, N-cycloheptyl-2-(4-hydroxyphenyl)acetamide has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of atherosclerosis and other cardiovascular diseases.

properties

IUPAC Name

N-cycloheptyl-2-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-14-9-7-12(8-10-14)11-15(18)16-13-5-3-1-2-4-6-13/h7-10,13,17H,1-6,11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSXWDYUMJLSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.